molecular formula C12H11NO2 B1340597 5,8-Dimethylquinoline-3-carboxylic acid CAS No. 763893-29-4

5,8-Dimethylquinoline-3-carboxylic acid

Cat. No. B1340597
M. Wt: 201.22 g/mol
InChI Key: MXKOVYWLTMCDMM-UHFFFAOYSA-N
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Description

5,8-Dimethylquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. The compound has additional methyl groups at the 5 and 8 positions, as well as a carboxylic acid group at the 3 position. This structure suggests that it may have interesting chemical properties and potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Skraup reaction, which is a classical method for synthesizing quinolines from aniline derivatives. For instance, 8-methylquinoline-5-carboxylic acid can be synthesized from 3-amino-p-toluic acid using the Skraup reaction, or by hydrolysis of 5-cyano-8-methylquinoline, which in turn is synthesized by the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline . Although the specific synthesis of 5,8-dimethylquinoline-3-carboxylic acid is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often elucidated using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established using this method . While the exact structure of 5,8-dimethylquinoline-3-carboxylic acid is not provided, it is likely that its structure could be similarly analyzed to determine the arrangement of its atoms and any unique stereochemical features.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including bromination, alcoholysis, and reactions with hydrazine. The bromination of 8-methylquinoline-5-carboxylic acid and its nitrile has been studied, which could provide insights into the reactivity of the methylquinoline carboxylic acid moiety . Additionally, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine to yield tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones demonstrates the potential for creating complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents present on the quinoline ring. For example, the introduction of a carboxylic acid group can significantly alter the compound's solubility, acidity, and potential for forming hydrogen bonds. The properties of 5-hydroxyquinoline-8-carboxylic acid, such as its colorimetric reaction with ruthenium, indicate that functionalized quinolines can have specific and useful properties . While the properties of 5,8-dimethylquinoline-3-carboxylic acid are not directly reported, they could be inferred from related compounds and their known behaviors.

Safety And Hazards

The compound is classified as a combustible solid . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety measures to prevent any harm.

properties

IUPAC Name

5,8-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKOVYWLTMCDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562887
Record name 5,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethylquinoline-3-carboxylic acid

CAS RN

763893-29-4
Record name 5,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Deng, Q Huang, L Hu, T Liu, B Zheng, D Lu, C Guo… - RSC …, 2021 - pubs.rsc.org
To increase the production of exopolysaccharides (EPS) and expand the application of Schizophyllum commune (S. commune) fermentation liquid, the traditional Chinese medicine …
Number of citations: 11 pubs.rsc.org
X Tian, G Wang, F Teng, X Xue, J Pan… - CNS Neuroscience …, 2023 - Wiley Online Library
Background The microbiota–gut–brain axis plays a critical role in neuropsychiatric disorders, particularly anxious depression, and attracts more attention gradually. Zhi Zi Chi decoction (…
Number of citations: 3 onlinelibrary.wiley.com

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